Product packaging for IHR-Cy3(Cat. No.:)

IHR-Cy3

Cat. No.: B1574519
M. Wt: 1174.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of IHR-Cy3 as a Specialized Molecular Probe in Cellular Signaling Pathways

This compound functions as a highly specialized chemical probe, engineered to monitor the interaction of its parent compound, IHR-1, with the Smoothened (SMO) receptor wikipedia.org. This compound is a fluorescently labeled derivative of IHR-1, meticulously designed to retain its activity against the Hedgehog (Hh) pathway response . The synthesis of this compound involved a precise modification of IHR-1, where a chlorine atom was replaced with an amino group, subsequently linked to the Cy3 fluorophore via an aliphatic extension (IHR-C7) wikipedia.org. The successful retention of anti-SMO activity in this compound highlights the potential for further engineering its backbone with other cell biological activities wikipedia.org. As a fluorescent probe, this compound leverages the properties of the Cy3 dye, a synthetic fluorescent dye from the cyanine (B1664457) family, widely recognized in molecular biology for its bright orange-red fluorescence and stability, making it suitable for labeling various biomolecules and exploring cellular structure and function wikipedia.org.

Elucidation of this compound's Role as a Fluorescent Smoothened Receptor Antagonist

This compound is characterized as a potent fluorescent antagonist of the Smoothened (Smo) receptor, exhibiting an IC50 of 100 nM genecards.org. Its mechanism of action is rooted in its parent compound, IHR-1, which targets the heptahelical bundle of SMO. This interaction is presumed to induce an inactive conformation of the receptor, thereby rendering cells unresponsive to Hedgehog signaling wikipedia.org. Research findings demonstrate that the binding of this compound to Smo can be competitively inhibited by the Smo agonist SAG, indicating that IHR-1 and SAG share a common binding pocket within the heptahelical bundle of Smo . Conversely, the binding of this compound to Smo is not affected by 20(S)-hydroxycholesterol (20(S)-OHC), a molecule known to interact with the lipid binding pocket in the Smo cysteine-rich domain . This distinct binding profile underscores this compound's specificity for the heptahelical bundle of Smo.

The key technical and biological data for this compound are summarized in the table below:

PropertyValueSource
IC50 (Smo) 100 nM genecards.org
Molecular Weight 1174.64 genecards.org
Chemical Formula C58H63Cl3N6O10S2 genecards.org
Solubility Soluble to 5 mM in DMSO genecards.org
Purity ≥95% (HPLC) genecards.org
PubChem CID 122705984

Overview of this compound's Significance in Investigating Hedgehog Pathway Dynamics

The Hedgehog (Hh) signaling pathway plays a fundamental role in the development and homeostasis of metazoans. Aberrant activation or dysregulation of this pathway is implicated in various pathologies, including developmental defects and the progression of several cancers, such as basal cell carcinoma (BCC) and medulloblastoma wikipedia.org. The Hh pathway is initiated when Hh ligands bind to the Patched (PTCH) receptor, which subsequently relieves the PTCH-mediated repression of the Smoothened (SMO) protein. This activation of Smo leads to the modulation of GLI transcription factors, which in turn regulate the expression of Hh target genes.

This compound, as a fluorescent Smo antagonist, serves as a crucial tool for researchers to investigate the dynamics of the Hh pathway. Its fluorescent nature allows for direct visualization and monitoring of Smo activity and its interactions with other molecules within live cellular environments . This capability enables the precise definition of binding sites on the Smo receptor and the assessment of how other compounds influence Smo binding . For instance, the ability to compete this compound labeling with the Smo agonist SAG has provided valuable insights into the characteristics of the Smo heptahelical pocket . Furthermore, studies utilizing this compound have revealed nuanced aspects of Smo activation, demonstrating that IHR-1, despite its potent inhibitory activity against Hh pathway response, exhibits a reduced maximal inhibitory effect on SAG-induced pathway activation. This observation suggests the existence of a distinct population of Smo that is activated by SAG and may be inaccessible to IHR-1, thereby highlighting this compound's utility in dissecting complex pathway dynamics and informing the development of more targeted therapeutic strategies .

Properties

Molecular Formula

C58H63Cl3N6O10S2

Molecular Weight

1174.64

Synonyms

(2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Derivatization of Ihr Cy3

Methodologies for Backbone Modification of IHR-1 and Subsequent Cy3 Conjugation

The synthesis of IHR-Cy3 from IHR-1 involves specific backbone modifications and a subsequent conjugation with the Cy3 fluorophore. The primary strategy for generating this fluorescent probe entails replacing a chlorine atom within the IHR-1 structure with an amino group. researchgate.netnih.gov This amino-functionalized IHR-1 then serves as an attachment point for an aliphatic extension, specifically IHR-C7, which acts as a bridge to link Cy3 to the IHR-1 scaffold. researchgate.netnih.gov The retention of anti-Smoothened (Smo) activity in this compound after these modifications indicates that the structural integrity and functional efficacy of the IHR-1 core are largely preserved during the derivatization process. researchgate.netnih.gov

Cy3 itself is a bright, orange-fluorescent cyanine (B1664457) dye that can be excited with a 532 nm laser and visualized using TRITC filter sets. thermofisher.comthermofisher.com Functionalized Cy3, such as Cy3 amine, contains a free amine group, which is amenable to conjugation with various reactive groups, including NHS esters, carboxy groups, and epoxides. cenmed.com This chemical versatility of Cy3 facilitates its covalent attachment to modified biomolecules or probes like IHR-1.

Design Principles for Developing Modified this compound Analogs and Multifunctional Probes

The design of modified this compound analogs and multifunctional probes is guided by the principle of maintaining the core biological activity of IHR-1 while introducing additional functionalities. A key insight from the development of this compound is that the anti-Smo activity of IHR-1 is retained even after the incorporation of the large Cy3 fluorophore. researchgate.netnih.gov This suggests a robust scaffold that can tolerate diverse chemical adducts without compromising its primary inhibitory function. This principle underpins the development of new probes where Cy3 can be substituted with other molecules to achieve different research objectives. researchgate.netnih.gov

Strategies for Incorporating Diverse Chemical Adducts

A primary strategy for incorporating diverse chemical adducts into the IHR-1 backbone involves leveraging the site identified for Cy3 conjugation. Since this compound retains anti-Smo activity, it suggests that other chemical moieties with distinct cell biological activities could be engineered into this backbone in place of Cy3. researchgate.netnih.gov An illustrative example of this strategy is the creation of IHR-SAHA, an IHR-1 derivative that integrates a molecule resembling suberoylanilide hydroxamic acid (SAHA), a known histone deacetylase (HDAC) inhibitor. researchgate.netnih.gov This demonstrates the feasibility of developing bifunctional compounds that combine Smo antagonism with other therapeutic or research-relevant activities.

Rational Approaches for Engineering Enhanced Research Utility

Rational approaches for engineering enhanced research utility of this compound and its derivatives are centered on their application as specific probes for biological pathways. This compound was specifically engineered to more directly define the binding site of IHR-1 within the Smoothened receptor. nih.gov The compound's ability to retain anti-Smo activity while providing a fluorescent readout significantly enhances its utility in studies requiring visualization or quantification of Smo interaction. researchgate.netnih.govnih.gov For instance, flow cytometry experiments have utilized this compound to assess Smo binding, demonstrating that Smo agonists like SAG can abolish this compound labeling of Smo-expressing cells, indicating competitive binding to the same heptahelical pocket. nih.gov This provides a direct method for probing receptor-ligand interactions and understanding the mechanism of action of Smo antagonists. The capacity to introduce various chemical adducts, as discussed previously, further expands the research utility by enabling the creation of tailored probes for different experimental needs, such as imaging, target identification, or the exploration of synergistic biological effects. researchgate.netnih.gov

Chemo- and Regioselective Synthetic Approaches for this compound Derivatives

The synthesis of this compound and its derivatives involves chemo- and regioselective transformations to ensure the precise attachment of the Cy3 fluorophore or other chemical adducts while preserving the integrity and activity of the IHR-1 scaffold. The initial step in this compound synthesis involves the regioselective replacement of a specific chlorine atom on the IHR-1 molecule with an amino group. researchgate.netnih.gov This selective functionalization is crucial as IHR-1's inhibitory activity is sensitive to its regiochemistry; for example, switching the substitution pattern from para to meta can lead to a loss of anti-Smo activity. researchgate.netnih.govnih.gov

Following the introduction of the amino group, an aliphatic extension, referred to as IHR-C7, is added. researchgate.netnih.gov This extension acts as a linker, providing a suitable chemical handle for the subsequent conjugation of the Cy3 fluorophore. The design of such linkers is critical for maintaining the biological activity of the parent compound (IHR-1) and ensuring optimal presentation of the fluorophore or other adducts. The conjugation of Cy3 to the aliphatic extension typically exploits reactive functionalities on the Cy3 dye, such as an amine group, which can react with complementary groups on the linker (e.g., NHS esters, carboxyl groups, or epoxides). cenmed.com These synthetic steps must be carefully controlled to achieve high chemo- and regioselectivity, ensuring that the desired product is formed efficiently and with the correct connectivity, thereby preserving the compound's intended biological function as a Smo antagonist and fluorescent probe.

Mechanistic Investigations of Ihr Cy3 Molecular Interactions

Theoretical and Computational Modeling of this compound Molecular Interactions

Theoretical and computational modeling plays a pivotal role in unraveling the complex molecular interactions of this compound. These methods offer a high-resolution view of how this compound interacts with its surroundings, forms aggregates, and how these interactions influence its photophysical properties. They complement experimental approaches by providing atomic-level detail and predictive capabilities, especially in scenarios where experimental observation is challenging.

Molecular Docking and Molecular Dynamics Simulation Applications

Molecular Docking is a computational technique employed to predict the preferred orientation of a ligand (such as this compound) when bound to a macromolecule (e.g., DNA or proteins) to form a stable complex. For cyanine (B1664457) dyes, including Cy3, molecular docking studies have been utilized to identify energetically favorable binding sites on DNA, such as the minor and major grooves karazin.ua. These studies can reveal the specific interactions governing dye-DNA complexation and the structural requirements of cyanines for their association karazin.ua. For instance, investigations into various cyanine dyes have shown that the minor groove is often a more energetically favorable binding location, though larger and less hydrophilic cyanines might prefer the major groove karazin.ua.

Molecular Dynamics (MD) Simulations extend the insights gained from docking by providing a dynamic perspective on molecular interactions. MD simulations track the time-evolution of a molecular system, allowing researchers to observe conformational changes, stability, and the dynamic interplay between this compound (or Cy3) and its environment, such as DNA scaffolds or solvent researchgate.netnih.govmdpi.com. For cyanine dyes like Cy5 and Cy3, MD simulations have been instrumental in studying dye-dye and dye-DNA interactions, offering deeper insights into how dyes are positioned within DNA structures and how these positions influence their aggregation researchgate.netnih.govacs.org. For example, MD simulations can indicate that dyes within DNA constructs tend to lie largely internal to the DNA base stacking region, mimicking natural light-harvesting complexes acs.org. Accurate MD simulations often incorporate classical force fields and account for solvent effects to realistically model the system mdpi.com.

Quantum Mechanical and Excitonic Coupling Models (e.g., Kühn-Renger-May Model) in Predicting this compound Aggregate Behavior

Quantum Mechanical (QM) Calculations are fundamental for characterizing the electronic properties of this compound monomers and their aggregates. These calculations provide critical information about transition dipole moments (TDMs) and excited states, which are essential for understanding light absorption and energy transfer processes nih.govresearchgate.netaps.org. High-level ab initio calculations, while computationally intensive for large aggregates, are crucial for accurately modeling excitonic coupling nih.gov. Methods such as time-dependent density functional theory (TD-DFT) and configuration-interaction singles (CIS) are used to calculate transition densities and benchmark against more rigorous approaches nih.govaps.org.

Excitonic Coupling Theory is vital for understanding the collective behavior of multiple this compound molecules when they form aggregates. In molecular aggregates, electronic excitation energy can be delocalized over multiple chromophores, a phenomenon known as exciton (B1674681) delocalization researchgate.net. This coupling leads to distinct changes in the absorption spectra compared to individual monomers. Two common types of aggregates observed in cyanine dyes are H-aggregates and J-aggregates. H-aggregates, characterized by a stacked configuration with parallel transition dipoles, typically exhibit a blue-shifted absorption spectrum nih.gov. Conversely, J-aggregates, formed by a head-to-tail alignment of transition dipole moments, show a red-shifted absorption spectrum nih.gov. The degree of exciton delocalization and the resulting photophysical properties are highly dependent on the relative positioning (distances and angles) of the dyes within the aggregates acs.orgnih.gov.

The Kühn-Renger-May (KRM) Model is a prominent theoretical framework extensively applied to predict and analyze the aggregate behavior of cyanine dyes, including Cy3 and Cy5 researchgate.netnih.govnih.govboisestate.eduosti.gov. This model accounts for the dominant vibrational modes of each molecule in the aggregate non-perturbatively, enabling the generation of theoretical absorbance and circular dichroism (CD) spectra for various dye configurations nih.govboisestate.edu. By comparing these theoretical spectra with experimental data, the KRM model allows for the extraction of relative orientation information and quantification of the excitonic coupling strength (J-value) between coupled dyes nih.govnih.govboisestate.edu.

Research findings using the KRM model on DNA-templated cyanine aggregates have demonstrated its effectiveness in understanding how chemical modifications and dye positioning influence dye coupling and aggregate packing nih.govboisestate.edu. For example, studies on Cy5 aggregates have revealed excitonic hopping (J) values ranging from 65–70 meV, indicating strong excitonic delocalization boisestate.edu. The KRM model has been successfully used to study aggregates of dyes covalently bound to DNA scaffolds, including dimers, trimers, and tetramers, providing insights into the strength of excitonic coupling and the role of electrostatic and steric effects in aggregation researchgate.netnih.govboisestate.edu.

The ability of computational models to accurately predict the excitonic coupling and aggregate behavior of this compound is critical for its application in fields such as light harvesting, optoelectronics, and nanoscale computing, where controlled aggregation and energy transfer are paramount researchgate.netresearchgate.net.

Table 1: Representative Excitonic Coupling Strengths in Cyanine Dye Aggregates

Dye TypeAggregate TypeExcitonic Coupling Strength (J)Reference
Cy5Dimer65–70 meV boisestate.edu
SquaraineDimer132 meV (1065 cm⁻¹) researchgate.net

Methodological Applications of Ihr Cy3 in Advanced Biomedical Research

Application of IHR-Cy3 in Collagen Hybridizing Peptide (CHP) Methodologies for Denatured Collagen Research

While the Cy3 fluorophore is widely utilized as a fluorescent label for various biomolecules, including Collagen Hybridizing Peptides (CHPs) used in denatured collagen research, direct applications of the specific chemical compound this compound (a Smo antagonist) within CHP methodologies are not extensively detailed in the available scientific literature rndsystems.com. Collagen Hybridizing Peptides, when conjugated with fluorescent dyes like Cy3, are known to specifically bind to unfolded or denatured collagen strands through hydrogen bonding, enabling their visualization in various research contexts such as histology, in vivo studies, and 3D cell cultures rndsystems.commedchemexpress.combaseclick.eunih.govebi.ac.uk. This binding mechanism allows for the detection of tissue remodeling, inflammation, and damage caused by diseases or injury medchemexpress.comnih.govebi.ac.uk. However, the primary documented function of this compound itself is its role as a Smoothened antagonist, rather than a direct component or application in collagen hybridization.

Integration of this compound in Flow Cytometry and Microarray-Based Research Platforms

Similar to its application in collagen research, the specific compound this compound (a fluorescent Smo antagonist) is not explicitly documented as being directly integrated into flow cytometry or microarray-based research platforms in the provided search results rndsystems.com. However, the Cy3 fluorophore, which is a component of this compound's structure, is a well-established and commonly used fluorescent dye in both flow cytometry and microarray technologies baseclick.eunih.govebi.ac.ukthermofisher.comnih.govapexbt.comnih.govresearchgate.netresearchgate.net.

In flow cytometry, Cy3-labeled reagents are frequently employed for detecting and quantifying cell proliferation, analyzing cell populations based on parameters like size and fluorescence intensity, and for labeling nucleic acids, proteins, or antibodies baseclick.euthermofisher.comapexbt.comnih.gov. For instance, EdU Flow Cytometry Assay Kits often utilize Cy3 for fluorescently labeling DNA of proliferating cells, offering a sensitive method for cell cycle analysis apexbt.com.

In microarray-based research, Cy3 is a prevalent fluorescent dye used for labeling DNA or RNA samples to enable hybridization-based detection of gene expression, genotyping, and mutation analysis baseclick.eunih.govebi.ac.uknih.gov. In dual-color microarray experiments, Cy3 is typically used alongside Cy5 to label different samples (e.g., control vs. experimental) for comparative analysis on a single array nih.govebi.ac.uk. The fluorescence signals from Cy3 and Cy5 are then measured to determine the relative abundance of target sequences ebi.ac.uk. While Cy3 is integral to the functionality of these platforms, the specific biological activity of this compound as a Smo antagonist means its direct, unique integration or application within these broader platforms is not a primary focus of current research, beyond its inherent fluorescent properties as a Cy3 derivative.

Advanced Spectroscopic and Photophysical Studies on Ihr Cy3

Investigations into the Photophysical Dynamics of IHR-Cy3 in Diverse Research Environments

While specific detailed photophysical data for this compound across various environments are not extensively documented, comprehensive research on the parent Cy3 dye provides a strong foundation for understanding its expected behavior. Cy3 dyes typically exhibit an excitation maximum around 550-555 nm and an emission maximum near 568-570 nm lumiprobe.comucl.ac.ukresearchgate.net. The photophysical properties of Cy3, including its fluorescence quantum yield and lifetime, are highly sensitive to its immediate microenvironment, such as solvent polarity, viscosity, and interactions with biomolecules nih.govsogang.ac.krrsc.orgd-nb.infoescholarship.org.

Solvent-Dependent Photophysics (General Cy3): Free Cy3 demonstrates solvatochromism, meaning its absorption and emission maxima shift depending on the solvent. For example, the absorption maximum (λmax) of free Cy3 can vary from 546.5 nm in water to 554.5 nm in dimethyl sulfoxide (B87167) (DMSO), while its emission maximum can shift from 562 nm in phosphate-buffered saline (PBS) to 572 nm in DMSO nih.gov. These shifts are attributed to hydrogen bonding between the dye and the solvent, as well as restricted intramolecular mobility influenced by solvent viscosity nih.gov.

The fluorescence lifetime of free Cy3 is also significantly affected by solvent interactions. It tends to increase with higher solvent viscosity (e.g., from 0.55 ns in water to 1.01 ns in 50% glycerol) and with decreasing hydrogen bonding (e.g., from 0.55 ns in water to 0.85 ns in DMSO) nih.gov. Generally, Cy3 dyes exhibit fluorescence lifetimes in the picosecond to low nanosecond range, primarily due to efficient photoisomerization, a non-radiative decay pathway sogang.ac.krrsc.org.

Conjugation to Biomolecules (General Cy3): When Cy3 is covalently linked to biomolecules like DNA, its fluorescence efficiency and lifetime are profoundly influenced by the specific DNA sequence and interactions with DNA bases sogang.ac.krd-nb.infoescholarship.org. The fluorescence quantum yield of Cy3 can be highest when attached to the 5′ terminus of single-stranded DNA (Cy3-5′ ssDNA) and can decrease by a factor of 2.4 when the complementary strand anneals to form duplex DNA (Cy3-5′ dsDNA) sogang.ac.kr. The fluorescence decay often becomes multiexponential upon DNA conjugation, with the longest lifetime (around 2.0 ns) observed for Cy3-5′ ssDNA, which is over 10 times greater than that of the free dye in solution sogang.ac.kr. This phenomenon is explained by a trans-cis isomerization reaction from the excited state, where the activation energy for photoisomerization is highly dependent on the dye's microenvironment. Interactions between the dye and DNA bases can hinder rotation around double bonds, thereby reducing photoisomerization and leading to enhanced fluorescence escholarship.org.

Given this compound's structural similarity to Cy3, it is anticipated to exhibit comparable photophysical responses to diverse environments, making these general Cy3 studies highly relevant for understanding this compound's behavior in various research contexts.

Table 1: Representative Photophysical Properties of Cy3 in Diverse Environments

PropertyFree Cy3 (Water/PBS)Free Cy3 (DMSO)Encapsulated Cy3 (CPNPs)Cy3-5′ ssDNA
Excitation Max (nm)546.5 – 549.5 nih.gov554.5 nih.gov~554 nih.gov~550-555 researchgate.net
Emission Max (nm)562 – 571 nih.gov572 – 573 nih.gov~571-573 nih.gov~568-570 researchgate.net
Fluorescence Lifetime (ns)0.55 nih.gov0.85 nih.gov>1.01 nih.gov2.0 (longest component) sogang.ac.kr
Quantum Yield (Φf)0.045 (PBS) nih.gov-0.202 (PBS) nih.gov0.09 (Tris buffer) sogang.ac.kr
Enhancement Factor--4.5-fold (Quantum Yield) nih.govUp to 10x (Lifetime) sogang.ac.kr

Strategies for Modulating and Enhancing this compound Fluorescence and Photostability for Research Applications

Strategies to enhance the fluorescence and photostability of Cy3, and by extension this compound, are crucial for its utility in demanding research applications. These often involve manipulating the dye's immediate environment or its chemical structure.

Supramolecular Encapsulation Approaches for Improved Performance

Supramolecular encapsulation is a highly effective method to modify and improve the optical properties of cyanine (B1664457) dyes in aqueous solutions cureffi.org. This approach involves encasing the dye within a host molecule or matrix, which can restrict its intramolecular motions and protect it from environmental quenching.

A notable example is the encapsulation of Cy3 within calcium phosphate (B84403) nanoparticles (CPNPs) nih.gov. This method has been shown to significantly enhance Cy3's photophysical properties. Single CPNPs containing Cy3 can be up to 20 times brighter than free dye molecules due to a substantial increase in quantum efficiency (approximately 5-fold) and the encapsulation of multiple dye molecules (around 4 per particle) nih.gov. Encapsulation within a rigid matrix, such as CPNPs, minimizes short-range solvent interactions and mitigates energy losses from vibrations and rotations within the dye molecule nih.gov. This leads to a reduction in non-radiative decay rates and an increase in radiative decay rates, consequently extending the fluorescence lifetime of the encapsulated dye nih.gov. Furthermore, the absorption and emission maxima of encapsulated Cy3 become less susceptible to changes in solvent polarity compared to the free dye nih.gov.

Another supramolecular approach involves the use of macrocyclic receptors like cucurbit cureffi.orguril (CB cureffi.org) cureffi.org. The addition of CB cureffi.org can disrupt existing Cy3 aggregates in aqueous solution, leading to the formation of a 1:1 host-guest complex. This host-guest interaction alters the dye's spectral properties and can influence its aggregation state, offering a pathway to control its photophysical behavior cureffi.org. While these studies primarily focus on general Cy3, the underlying principles are directly transferable to this compound, offering promising avenues for improving its performance in various research settings.

Rational Design Principles for Optimized Spectral Properties

Rational design principles focus on modifying the molecular structure of cyanine dyes to achieve desired spectral characteristics and enhanced performance. Understanding the structure-property relationships within molecular aggregates is fundamental to this approach univr.it.

For cyanine dyes, subtle chemical modifications can significantly impact their photophysical properties. For instance, the introduction of various substituents such as methyl, ethyl, butyl, carboxyl, acetylmethoxy, or sulfonic acid groups can alter the dye's hydrophilicity and, consequently, its spectral behavior and aggregation tendencies rsc.org. The inherent conjugated system and heterocyclic rings within the Cy3 structure provide a robust foundation for its stable fluorescence and versatility rsc.orgucl.ac.uk.

A key aspect of rational design for research applications involves incorporating reactive functional groups, such as NHS ester or azide, into the dye's structure lumiprobe.comucl.ac.uk. These groups enable covalent conjugation of the dye to a wide array of biomolecules (e.g., proteins, nucleic acids), allowing for site-specific labeling and the creation of targeted fluorescent probes ucl.ac.uk. This precise control over conjugation is vital for optimizing the dye's performance in complex biological systems. Furthermore, rational design can involve controlling the self-assembly of dye molecules to selectively stabilize specific aggregate morphologies, such as H- or J-aggregates, which can fine-tune the dye's photophysical properties across a broader spectral range univr.it.

Application of Advanced Spectroscopic Techniques for Structural and Orientational Determination of this compound Aggregates and Complexes

Advanced spectroscopic techniques are indispensable for elucidating the structural and orientational characteristics of this compound aggregates and complexes, providing critical insights into their behavior and interactions.

Circular Dichroism (CD) Spectroscopy in Aggregate Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical tool for investigating the chirality and macromolecular structure of molecules, particularly proteins and nucleic acids formulationbio.commdpi.comacs.org. It operates by measuring the differential absorption of left and right circularly polarized light by an optically active substance formulationbio.commdpi.com.

Even achiral cyanine dyes can form well-ordered chiral assemblies that exhibit distinct CD signals researchgate.net. These signals can be monosignate or bisignate, depending on the specific aggregate morphology (e.g., tubular J-aggregates versus their bundles) researchgate.net. CD spectroscopy is exceptionally effective for resolving excited states in chromophore dimers, as the absorptive transitions to symmetric and anti-symmetric excited states manifest with opposite signs in the CD spectrum imaging.org.

In studies involving DNA-templated squaraine dye aggregates, which share structural similarities with Cy5, CD spectroscopy has revealed strong blue shifts, Davydov splitting, and other exciton-induced features in conjunction with steady-state absorption data researchgate.net. These observations are indicative of exciton (B1674681) delocalization and specific H-type aggregate packing arrangements researchgate.net. Furthermore, CD spectroscopy, when combined with absorbance and two-dimensional fluorescence spectroscopy, can be applied to investigate local conformations and conformational disorder within Cy3-labeled DNA constructs, particularly for (Cy3)2 dimers precisely incorporated into DNA fork junctions d-nb.infoatto-tec.com. This multi-spectroscopic approach enables the determination of the local conformations of the dimer and the degree of conformational disorder within the system d-nb.infoatto-tec.com. While specific CD studies on this compound aggregates were not explicitly found, the established utility of CD for general Cy3 and related cyanine dye aggregates underscores its relevance for structural and orientational determination of this compound complexes.

Advanced Nuclear Magnetic Resonance (NMR) and UV-Visible Spectroscopic Applications

UV-Visible Spectroscopy: UV-Visible (UV-Vis) spectroscopy is a fundamental and versatile technique for characterizing the absorption properties and aggregation behavior of cyanine dyes, including this compound mdpi.commdpi.com. It allows for the differentiation between monomeric forms, H-aggregates (which exhibit a hypsochromic, or blue, shift in absorption), and J-aggregates (which show a bathochromic, or red, shift) based on their characteristic absorption bands mdpi.commdpi.com. For instance, the addition of stronger acids can promote the formation of J-aggregates in cyanine dyes, identifiable by a new absorption band appearing in the longer wavelength region of the UV-Vis spectrum mdpi.com. This technique is also instrumental in studying host-guest interactions, where changes in the UV-Vis spectrum upon the addition of a host molecule (e.g., cucurbit cureffi.orguril) can indicate complex formation and disruption of dye aggregates cureffi.org. Beyond aggregation studies, UV-Vis spectroscopy provides essential data for assessing the general absorption, emission, and lifetime characteristics of dyes nih.govrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an advanced technique crucial for the detailed structural elucidation and characterization of organic compounds in solution rsc.org. It provides atomic-level information about molecular structure, conformation, and dynamics ucl.ac.uk. For complex molecules like this compound, 1H and 13C NMR are routinely used to confirm their synthesis, purity, and structural integrity rsc.org. In the context of supramolecular chemistry, NMR can be employed to investigate host-guest complexation. For example, changes in the chemical shifts and coupling patterns of proton signals of the dye upon interaction with a host molecule can confirm complex formation and provide insights into the binding mode and stoichiometry cureffi.org. This technique can also reveal dynamic processes, such as the slow formation of supramolecular polymers upon complexation cureffi.org. While specific NMR studies on this compound were not detailed in the provided search results, its complex chemical structure (C58H63Cl3N6O10S2) nih.govlumiprobe.com makes NMR an indispensable tool for its comprehensive structural and interaction analysis.

Table 2: Key Spectroscopic Techniques for this compound Characterization

TechniquePrimary ApplicationKey Information ProvidedRelevance to this compound
UV-Visible Spectroscopy Absorption properties, aggregation state, concentration determination cureffi.orgmdpi.commdpi.comIdentification of monomeric, H-, and J-aggregates; shifts in absorption maxima; quantitative analysis cureffi.orgmdpi.commdpi.comEssential for monitoring aggregation and host-guest interactions of this compound cureffi.org
Fluorescence Spectroscopy Emission properties, quantum yield, lifetime, environmental sensitivity nih.govsogang.ac.krrsc.orgd-nb.infoEmission maxima, fluorescence intensity, excited-state lifetimes, photoisomerization insights nih.govsogang.ac.krrsc.orgd-nb.infoCrucial for understanding this compound's activity as a fluorescent probe and its environmental responses nih.govsogang.ac.kr
Circular Dichroism (CD) Spectroscopy Chirality, macromolecular structure, aggregate morphology d-nb.infoformulationbio.commdpi.comacs.orgresearchgate.netimaging.orgresearchgate.netatto-tec.comDetection of chiral aggregates, exciton-induced features, conformational changes d-nb.inforesearchgate.netimaging.orgresearchgate.netatto-tec.comValuable for determining structural and orientational aspects of this compound aggregates and complexes d-nb.inforesearchgate.netatto-tec.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, molecular dynamics, host-guest complexation rsc.orgucl.ac.ukcureffi.orgConfirmation of chemical structure, binding modes, stoichiometry, supramolecular polymer formation rsc.orgucl.ac.ukcureffi.orgIndispensable for detailed structural analysis and interaction studies of this compound cureffi.org

Challenges and Future Directions in Ihr Cy3 Research

Addressing Current Limitations in IHR-Cy3 Probe Design and Application

Despite its utility, this compound, like many fluorescent probes, faces inherent limitations that impact its broader application. A primary challenge stems from the photophysical properties of its fluorophore component, Cy3. Cy3 is susceptible to photobleaching, a process that limits the duration of imaging experiments and the total photon budget available for data acquisition. This phenomenon is influenced by factors such as photooxidation and thermally activated structural rearrangements of the Cy3 molecule in its excited state. researchgate.net While efforts are underway to develop more photostable Cy3 analogs, the inherent photobleaching of the Cy3 moiety remains a consideration for this compound. uni-muenchen.de, nih.gov

Another significant limitation relates to the cellular permeability of this compound. As a derivative of IHR-1, this compound's ability to effectively penetrate cell membranes can be restricted, particularly when targeting intracellular components like Smoothened. Research has shown that IHR-1, the core scaffold of this compound, exhibits limited cell membrane permeability. wikipedia.org The development of derivatives such as IHR-NAc, which boasts approximately 100-fold greater cell membrane permeability than IHR-1 and improved maximal inhibitory action against Smo, highlights this as a critical area for improvement in probe design. wikipedia.org This reduced permeability can hinder the probe's efficacy in certain cellular contexts and in vivo applications.

Prospects for Developing Next-Generation this compound-Based Chemical Tools with Enhanced Functionality

The insights gained from understanding the limitations of current this compound probes are paving the way for the development of next-generation chemical tools with enhanced functionality.

One promising avenue involves modifying the IHR-1 scaffold to improve its pharmacokinetic properties, particularly cell membrane permeability. The success of IHR-NAc, which demonstrates superior cell penetration and maximal inhibitory action against Smo, serves as a blueprint for designing this compound-based tools with improved intracellular access and potentially greater potency. wikipedia.org

A significant future direction is the engineering of this compound-based compounds to possess dual or multi-functional activities. The retention of anti-Smoothened activity in this compound suggests that the IHR-1 backbone is amenable to the incorporation of additional chemical adducts beyond the Cy3 fluorophore, enabling the creation of probes with diverse biological functionalities. nih.gov A notable example of this strategy is IHR-SAHA, a fusion molecule that combines the Smo antagonism of IHR-1 with the histone deacetylase (HDAC) inhibitory activity of suberoylanilide hydroxamic acid (SAHA). This innovative design allows for the simultaneous modulation of distinct biological pathways, offering enhanced capabilities for both investigative research and potential therapeutic applications. wikipedia.org, nih.gov

Furthermore, advancements in the synthesis and properties of cyanine (B1664457) dyes themselves present opportunities for improving this compound. The ongoing development of brighter, more water-soluble, and photostable Cy3 analogs, such as Cy3B and iFluor 555, can directly translate to next-generation this compound probes with superior performance in terms of signal intensity and imaging duration. uni-muenchen.de, tecan.de

Key advancements in next-generation this compound-based chemical tools are summarized in the following table:

Next-Generation Tool ConceptEnhanced FunctionalityExample/ApproachRelevant Research Findings
Improved PermeabilityEnhanced intracellular targeting, potentially higher maximal efficacyModifications to IHR-1 scaffoldIHR-NAc shows ~100x greater cell membrane permeability than IHR-1 and improved maximal inhibitory action against Smo. wikipedia.org
Dual-Activity ProbesSimultaneous modulation of multiple biological pathwaysEngineering chemical adducts with other biological activitiesIHR-SAHA combines Smo antagonism with HDAC inhibition, demonstrating multi-functional potential. wikipedia.org, nih.gov
Enhanced FluorophoreBrighter signals, increased photostability, better water solubilityUtilization of advanced Cy3 analogsCy3B and iFluor 555 offer improved photostability and brightness compared to standard Cy3. uni-muenchen.de, tecan.de

Integration of this compound into Emerging Multimodal Research Platforms and Technologies

The integration of this compound into emerging multimodal research platforms and technologies represents a significant future direction, leveraging its specific targeting capabilities with complementary imaging modalities. While direct, explicit examples of this compound's integration into complex, established multimodal platforms are still emerging in the literature, its role as a potent fluorescent Smo antagonist positions it for valuable contributions.

Multimodal imaging platforms combine various detection techniques, such as fluorescence microscopy with other modalities like magnetic resonance imaging (MRI), positron emission tomography (PET), or atomic force microscopy (AFM), to provide a more comprehensive understanding of biological processes. researchgate.net, wikipedia.org, uniklinik-freiburg.de As a fluorescent probe, this compound is inherently suited for integration into advanced optical microscopy setups that form part of these multimodal systems. For instance, its application in super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), which commonly employs Cy3/Cy5 activator-reporter pairs, could enable high-resolution visualization of Smo localization and dynamics when combined with other modalities for contextual information. irbbarcelona.org

The ongoing development of integrated imaging strategies, exemplified by dedicated multimodal imaging centers and advanced digital microscopy facilities, highlights the growing trend towards combining different imaging techniques. db-thueringen.de, uniklinik-freiburg.de, evidentscientific.com These platforms often utilize multi-color fluorescence capabilities, which would readily accommodate this compound.,, wikipedia.org Future integration efforts could focus on developing this compound conjugates compatible with in vivo multimodal imaging, potentially by incorporating elements that enhance tissue penetration or enable detection by other modalities, such as radiotracers for combined optical and nuclear imaging. researchgate.net, This would allow for the visualization of Smoothened pathway activity in living organisms with both high spatial resolution (from fluorescence) and deep tissue penetration (from nuclear imaging).

Q & A

Basic Research Questions

Q. How should experimental designs for studying IHR-Cy3 be structured to ensure methodological rigor?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For example:

  • Population : Target cell lines or model organisms.

  • Intervention : Dosage and administration of this compound.

  • Comparison : Control groups with untreated samples or alternative compounds.

  • Outcome : Quantitative metrics (e.g., fluorescence intensity, binding affinity).

  • Time : Duration of exposure and observation periods.
    Validate designs through pilot studies and statistical power analysis to avoid underpowered experiments .

    • Table 1 : Criteria for Evaluating Experimental Designs (Adapted from )
CriteriaDescriptionWeighting (1-5)
FeasibilityResources, time, and technical capacity4
NoveltyAddresses gaps in existing literature5
Ethical ComplianceAdherence to institutional guidelines5
ReproducibilityClear protocols for replication4

Q. What controls are essential when validating this compound protocols in fluorescence-based assays?

  • Methodological Answer : Include:

  • Negative Controls : Untreated samples or solvent-only groups.
  • Positive Controls : Use established fluorescent markers (e.g., Cy3 analogs).
  • Technical Replicates : Minimize instrument variability.
  • Biological Replicates : Account for inter-sample variability.
    Statistical methods like ANOVA or t-tests should compare group means, with p-values adjusted for multiple comparisons .

Q. How can researchers ensure the reproducibility of this compound results across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Document buffer compositions, incubation times, and equipment settings.
  • Open Data Practices : Share raw datasets and analysis code via repositories like Zenodo.
  • Collaborative Validation : Cross-lab replication studies to identify protocol-sensitive variables .

Advanced Research Questions

Q. How should contradictory data on this compound’s binding kinetics be resolved?

  • Methodological Answer : Apply iterative analysis:

Triangulation : Compare results from multiple techniques (e.g., surface plasmon resonance vs. fluorescence polarization).

Sensitivity Analysis : Test if variations in pH, temperature, or concentration explain discrepancies.

Literature Synthesis : Reconcile findings with prior studies, noting methodological differences (e.g., assay sensitivity thresholds) .

Q. What strategies optimize this compound’s signal-to-noise ratio in live-cell imaging?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., dye concentration, excitation wavelengths).
  • Quenching Agents : Test additives like ascorbic acid to reduce background noise.
  • Computational Correction : Use software tools (e.g., ImageJ plugins) for post-hoc noise subtraction .

Q. How can multi-omics data be integrated to study this compound’s mechanistic pathways?

  • Methodological Answer :

  • Systems Biology Approaches : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) datasets.

  • Pathway Enrichment Tools : Use DAVID or STRING to identify overrepresented pathways.

  • Cross-Validation : Confirm hypotheses with CRISPR knockouts or pharmacological inhibitors .

    • Table 2 : Criteria for Multi-Omics Data Integration
CriteriaDescription
Data CompatibilityNormalization across platforms (e.g., batch correction)
Temporal AlignmentSynchronize time-series data collection
Statistical RigorMultivariate analysis to reduce false positives

Methodological Best Practices

  • Literature Reviews : Use academic databases (e.g., PubMed, Web of Science) and prioritize peer-reviewed studies over preprint platforms .
  • Ethical Compliance : Obtain IRB/IACUC approvals for in vivo studies and document informed consent processes .
  • Data Contradictions : Predefine thresholds for statistical significance and effect sizes to minimize interpretive bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.